Product packaging for 5-Bromo-3-chloro-2-(methoxymethyl)pyridine(Cat. No.:CAS No. 2661482-88-6)

5-Bromo-3-chloro-2-(methoxymethyl)pyridine

Cat. No.: B13463413
CAS No.: 2661482-88-6
M. Wt: 236.49 g/mol
InChI Key: PIIPIVHAHANSLZ-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-(methoxymethyl)pyridine is a pyridine-based organic compound with the molecular formula C7H7BrClNO . Its structure features both bromo and chloro substituents on the pyridine ring, along with a methoxymethyl functional group, making it a valuable and versatile multifunctionalized intermediate in chemical synthesis . This compound is primarily used in research and development settings, particularly in the pharmaceutical and agrochemical industries. It serves as a key chemical building block for constructing more complex molecules. The presence of distinct halogen atoms offers opportunities for sequential and selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the creation of diverse compound libraries for drug discovery programs . Researchers value this compound for its potential use in exploring structure-activity relationships (SAR) and in the synthesis of active pharmaceutical ingredients (APIs). As with all fine chemicals, proper handling procedures should be followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrClNO B13463413 5-Bromo-3-chloro-2-(methoxymethyl)pyridine CAS No. 2661482-88-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2661482-88-6

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

5-bromo-3-chloro-2-(methoxymethyl)pyridine

InChI

InChI=1S/C7H7BrClNO/c1-11-4-7-6(9)2-5(8)3-10-7/h2-3H,4H2,1H3

InChI Key

PIIPIVHAHANSLZ-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=C(C=N1)Br)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Bromo 3 Chloro 2 Methoxymethyl Pyridine and Analogues

Strategic Approaches to Polysubstituted Pyridine (B92270) Ring Systems

The construction of polysubstituted pyridine rings can be approached through two primary strategies: de novo synthesis, which involves building the pyridine ring from acyclic precursors, and the functionalization of a pre-existing pyridine core. While de novo methods, such as multicomponent reactions, offer a direct route to complex pyridines, the functionalization of an existing pyridine ring often provides a more flexible and convergent approach to specific substitution patterns. researchgate.netresearchgate.net

Recent advances in C-H activation and transition metal-catalyzed cross-coupling reactions have significantly expanded the toolkit for pyridine functionalization, allowing for the direct introduction of substituents at specific positions. researchgate.net However, the inherent electron-deficient nature of the pyridine ring can complicate traditional electrophilic aromatic substitution reactions, often requiring harsh conditions and leading to mixtures of regioisomers. chemimpex.com Therefore, the strategic sequencing of substituent introduction is paramount to achieving the desired substitution pattern. For a molecule like 5-Bromo-3-chloro-2-(methoxymethyl)pyridine, a retrosynthetic analysis might involve either the sequential halogenation of a 2-(methoxymethyl)pyridine (B1295691) precursor or the introduction of the methoxymethyl group onto a pre-halogenated pyridine scaffold.

Regioselective Installation of Halogen Substituents (Bromine and Chlorine)

Achieving the desired 3-chloro-5-bromo substitution pattern on a 2-substituted pyridine requires highly regioselective halogenation methods. The electronic properties of the pyridine ring and any existing substituents play a crucial role in directing the incoming electrophiles.

Direct Halogenation Protocols for Pyridines

Direct halogenation of pyridine itself is often challenging due to the deactivation of the ring by the nitrogen atom, which typically requires high temperatures and strong acids, leading to low yields and poor selectivity. chemimpex.com However, the presence of activating groups can facilitate this transformation.

A common strategy to control the regioselectivity of halogenation is through the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic attack, particularly at the 2- and 4-positions. A highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides has been developed, providing a practical route to 2-halo-substituted pyridines under mild conditions. nih.govnih.gov This approach involves the activation of the N-oxide with an electrophilic agent, which increases the electrophilicity of the ring and allows for the addition of halide anions.

Reagent 1Reagent 2Position of HalogenationReference
Pyridine N-oxideOxalyl chloride/halide source2-position nih.govnih.gov
Pyridine N-oxideSO₂Cl₂2-position researchgate.net

This table summarizes reagents used for the direct halogenation of pyridine derivatives.

Palladium-Catalyzed Halogenation Reactions

Palladium-catalyzed C-H bond halogenation has emerged as a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. google.com These reactions often employ a directing group to guide the palladium catalyst to a specific C-H bond, typically at the ortho-position. For pyridine-containing molecules, the pyridine nitrogen itself can act as a directing group.

The palladium-catalyzed directed C-H halogenation of bipyridine N-oxides using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) as the halogen source has been shown to produce 3-halo-bipyridine N-oxides in high yields. researchgate.net Similarly, palladium-catalyzed ortho-chlorination of 2-arylpyridines has been achieved using acid chlorides as the chlorine source. uwindsor.ca These methods offer a high degree of regioselectivity under relatively mild conditions.

SubstrateCatalystHalogen SourcePosition of HalogenationReference
Bipyridine N-oxidesPd(OAc)₂NCS or NBS3-position researchgate.net
2-ArylpyridinesPd(OAc)₂Acid chloridesortho to the pyridine uwindsor.ca

This table presents examples of palladium-catalyzed halogenation of pyridine derivatives.

Ortho-Lithiation and Subsequent Electrophilic Quenching for Halogen Introduction

Directed ortho-lithiation is a highly effective strategy for the regioselective functionalization of substituted pyridines. researchgate.net This method involves the deprotonation of a C-H bond adjacent to a directing metalation group (DMG) by a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium, to form an ortho-lithiated intermediate. This intermediate can then be quenched with an electrophilic halogen source (e.g., C₂Cl₆, Br₂, I₂) to introduce a halogen atom at the desired position.

Halogen atoms themselves can act as directing groups. For instance, the regioselective ortho-lithiation of 3-chloropyridine (B48278) and 3-bromopyridine (B30812) with LDA, followed by quenching with various electrophiles, affords the corresponding ortho-disubstituted pyridines. nih.gov The methoxy (B1213986) group in 2-methoxypyridine (B126380) has also been shown to direct lithiation to the 3-position. google.com This methodology provides a powerful and predictable way to introduce halogens at specific positions on the pyridine ring.

SubstrateBaseElectrophilePosition of FunctionalizationReference
3-ChloropyridineLDAVarious2- and 4-positions nih.gov
3-BromopyridineLDAVarious2- and 4-positions nih.gov
2-MethoxypyridineLDA/LTMPD₂O3-position google.com

This table highlights conditions for the ortho-lithiation and subsequent functionalization of pyridine derivatives.

Introduction and Functionalization of the Methoxymethyl Group

The 2-(methoxymethyl) substituent is a key feature of the target molecule. This group can be introduced either by building the pyridine ring with the substituent already in place or by functionalizing a pre-formed pyridine ring.

Etherification of Hydroxymethyl Pyridines

A common and straightforward method for the synthesis of methoxymethyl pyridines is the etherification of the corresponding hydroxymethyl pyridines. This transformation is typically achieved via a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with a methylating agent.

Alternatively, the synthesis of 2-alkoxy-5-alkoxymethyl-pyridines has been reported from 3-dichloromethyl-pyridine by reaction with an alcohol and the corresponding alkali metal alkoxide. This provides another potential, though less direct, route to the desired methoxymethyl functionality. Another relevant procedure is the synthesis of 2-methoxypyridine from 2-chloropyridine (B119429) and sodium methoxide (B1231860) in methanol, which demonstrates the feasibility of nucleophilic aromatic substitution to form an ether linkage on the pyridine ring. uwindsor.ca

Starting MaterialReagentsProductReference
2-ChloropyridineSodium methoxide, Methanol2-Methoxypyridine uwindsor.ca
3-Dichloromethyl-pyridineAlcohol, Alkali metal alkoxide2-Alkoxy-5-alkoxymethyl-pyridine

This table provides examples of etherification reactions to form alkoxy pyridine derivatives.

Formylation and Subsequent Reduction-Etherification Pathways

One plausible synthetic route to introduce the 2-(methoxymethyl) group involves a formylation reaction, followed by a two-step reduction and etherification sequence. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.net This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the pyridine ring.

For a precursor such as 3-bromo-5-chloropyridine (B1268422), formylation would ideally be directed to the 2-position. The resulting 5-bromo-3-chloro-2-formylpyridine serves as a key intermediate. This aldehyde can then be readily reduced to the corresponding primary alcohol, 5-bromo-3-chloro-2-(hydroxymethyl)pyridine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), chosen based on the tolerance of other functional groups in the molecule.

The final step in this pathway is the etherification of the hydroxymethyl group to the target methoxymethyl ether. A standard Williamson ether synthesis is typically employed, where the alcohol is first deprotonated with a base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a methyl halide (e.g., methyl iodide, CH₃I) or react with dimethyl sulfate (B86663) to yield the desired this compound.

Chemo- and Regioselective Functionalization at the 2-Position of Pyridine

The functionalization of the C2 position in pyridines is a well-explored area due to the unique electronic properties of the heterocycle. nih.gov The nitrogen atom's electron-withdrawing nature makes the α-protons (at C2 and C6) more acidic and susceptible to deprotonation by strong bases, such as organolithium reagents (e.g., n-BuLi) or lithium amides like lithium diisopropylamide (LDA). researchgate.net This directed ortho-metalation is a powerful strategy for introducing substituents specifically at the 2-position. Once the pyridine ring is lithiated at C2, the resulting organolithium species can react with a wide range of electrophiles to install the desired functional group.

For the synthesis of the target compound, a 3-bromo-5-chloropyridine could be subjected to directed lithiation at the 2-position, followed by quenching with an appropriate electrophile like methoxymethyl chloride (MeOCH₂Cl) or a related reagent to install the methoxymethyl group directly. The success of this approach hinges on achieving high regioselectivity, avoiding metalation at the C4 or C6 positions. The choice of base, solvent, and temperature is critical to controlling this selectivity. researchgate.net

Transition metal-catalyzed C-H functionalization has also emerged as a powerful tool for the site-selective modification of pyridines. rsc.orgnih.gov Catalysts based on palladium, rhodium, nickel, and copper can mediate the coupling of various partners to the pyridine C2-H bond, often facilitated by a directing group effect from the pyridine nitrogen. nih.govorganic-chemistry.org

Convergent and Linear Synthesis Strategies for the Target Compound

The synthesis of a polysubstituted pyridine like this compound can be approached through either linear or convergent strategies.

A linear synthesis would involve the sequential modification of a pre-existing pyridine ring. For example, one could start with 3,5-dichloropyridine. A selective nucleophilic aromatic substitution (SNAr) could potentially replace the chlorine at the 5-position with a bromine atom. Subsequently, the C2 position could be functionalized using the formylation-reduction-etherification pathway described in section 2.3.2 or via directed metalation as outlined in section 2.3.3. This step-by-step approach is straightforward but can be lengthy and may suffer from cumulative yield losses.

A convergent synthesis , in contrast, involves building the pyridine ring from acyclic precursors that already contain some of the required substituents. Ring-forming reactions like the Hantzsch Dihydropyridine (B1217469) Synthesis or the Bohlmann-Rahtz Pyridine Synthesis are classic examples. organic-chemistry.org For the target compound, a convergent approach might involve the condensation of an enamine, an ethynylketone, and an ammonia (B1221849) source. organic-chemistry.org For instance, a suitably halogenated enamine could be condensed with a ketone bearing the methoxymethyl precursor. This strategy can be more efficient as it builds molecular complexity rapidly and allows for the late-stage combination of advanced intermediates. One-pot multicomponent reactions are particularly attractive, offering high yields and operational simplicity. nih.gov

Optimization of Reaction Conditions and Yields in Complex Pyridine Synthesis

Achieving high yields in the synthesis of complex pyridines requires careful optimization of multiple reaction parameters. Factors such as catalyst, solvent, temperature, and reaction time can have a profound impact on the outcome. nih.govresearchgate.net Optimization studies are crucial for developing robust and scalable synthetic protocols.

For instance, in multicomponent reactions for pyridine synthesis, the choice of catalyst is paramount. Lewis acids are often employed to facilitate the condensation steps. researchgate.net The table below, adapted from optimization studies on functionalized pyridine synthesis, illustrates how different parameters can be systematically varied to maximize yield.

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)
1Catalyst A (5)Toluene8065
2Catalyst B (5)Ethanol8078
3Catalyst C (5)H₂O7092
4Catalyst C (2.5)H₂O7085
5Catalyst C (5)H₂O5075
6Catalyst C (5)H₂O9090

This table is illustrative, based on general findings in pyridine synthesis optimization. researchgate.net

As shown, switching to water as a solvent and operating at an optimal temperature of 70°C with 5 mol% of Catalyst C resulted in the highest yield. researchgate.net Similarly, comparing conventional heating with microwave irradiation can reveal significant differences in reaction time and efficiency, with microwave-assisted synthesis often providing higher yields in much shorter times (minutes versus hours). nih.gov

Stereochemical Control in Chiral Analogue Synthesis (If Applicable to Related Compounds)

While this compound is an achiral molecule, the synthetic methodologies discussed can be extended to produce chiral analogues. Stereochemical control is essential when synthesizing molecules for biological applications, where enantiomers can have vastly different activities.

Asymmetric synthesis of chiral pyridine derivatives often relies on the use of chiral catalysts or ligands. rsc.orgrsc.org For example, if the methoxymethyl group at the C2 position were replaced with a chiral substituent, its introduction could be controlled using asymmetric catalysis. The dearomatization of pyridines is a modern strategy to generate enantioenriched piperidine (B6355638) scaffolds, which are prevalent in medicinal chemistry. mdpi.com Catalytic asymmetric dearomatization can be achieved using chiral transition metal complexes, such as those involving rhodium or copper with chiral ligands like BINAP or Ph-BPE. mdpi.com

Furthermore, if a chiral center already exists within a precursor, diastereoselective reactions can be employed to control the formation of new stereocenters. The development of novel chiral ligands, such as those based on pyridine-oxazolines or binaphthylazepines, continues to expand the toolkit for asymmetric catalysis, enabling the synthesis of complex chiral molecules with high enantioselectivity. rsc.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 3 Chloro 2 Methoxymethyl Pyridine

Transformations Involving the Bromo and Chloro Substituents

The halogen atoms at the C3 and C5 positions are primary sites for synthetic modification. The inherent differences in the reactivity of carbon-bromine and carbon-chlorine bonds, influenced by their position on the pyridine (B92270) ring, allow for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in metal-catalyzed cross-coupling and halogen-metal exchange reactions, whereas the C-Cl bond can be more susceptible to nucleophilic aromatic substitution depending on its position relative to the ring nitrogen.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, enabling the introduction of a wide variety of substituents onto the pyridine core. For 5-Bromo-3-chloro-2-(methoxymethyl)pyridine, these reactions are expected to proceed with high regioselectivity, primarily at the more reactive C5-Br position.

Suzuki Reaction : The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is widely used for creating biaryl structures. nih.gov In the case of dihalogenated pyridines, the reaction can be controlled to favor substitution at the bromine atom. beilstein-journals.orgmdpi.com The reaction of this compound with an arylboronic acid would selectively yield 5-aryl-3-chloro-2-(methoxymethyl)pyridine derivatives. researchgate.net Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate or potassium phosphate (B84403) in a solvent mixture like dioxane/water. mdpi.com

Stille Reaction : The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide range of functional groups. This reaction can effectively couple unactivated alkyl groups with aryl halides. nih.gov For the target molecule, a Stille reaction with an organostannane would preferentially occur at the C-Br bond, providing a versatile method for introducing alkyl, alkenyl, or aryl groups at the 5-position.

Negishi Reaction : The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by nickel or palladium complexes. organic-chemistry.org It is a highly effective method for coupling with aryl chlorides and bromides. nih.gov This reaction would allow for the selective functionalization at the C5 position of this compound, leveraging the higher reactivity of the C-Br bond.

Heck Reaction : The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.org The reaction is catalyzed by palladium complexes and requires a base. organic-chemistry.orgnih.gov The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by alkene insertion and β-hydride elimination. libretexts.org For this compound, the reaction with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of a 5-alkenyl-3-chloro-2-(methoxymethyl)pyridine derivative.

Table 1: Representative Conditions for Cross-Coupling Reactions on Halopyridines

Reaction Catalyst Base Organometallic Reagent Typical Product
Suzuki Pd(PPh₃)₄ K₂CO₃, K₃PO₄ Arylboronic Acid 5-Aryl-3-chloropyridine
Stille Pd(PPh₃)₄ - Organostannane (R-SnBu₃) 5-Substituted-3-chloropyridine
Negishi Pd(P(t-Bu)₃)₂ - Organozinc (R-ZnCl) 5-Substituted-3-chloropyridine
Heck Pd(OAc)₂ Et₃N, K₂CO₃ Alkene 5-Alkenyl-3-chloropyridine

Nucleophilic aromatic substitution (SₙAr) is a key reaction for heteroaromatic compounds. Electron-deficient rings like pyridine are particularly susceptible to this reaction, especially when substituted with good leaving groups such as halogens. youtube.com The reactivity is greatest at the ortho (2,6) and para (4) positions relative to the ring nitrogen, as these positions can best stabilize the negative charge in the intermediate Meisenheimer complex. libretexts.orgyoutube.com

Halogen-metal exchange is a powerful method for generating organometallic intermediates from organohalides. This reaction typically involves treating the halide with an organolithium or Grignard reagent at low temperatures. tcnj.edu A significant advantage of this method is its high regioselectivity, as bromine atoms undergo exchange much more readily than chlorine atoms.

For this compound, treatment with a reagent like n-butyllithium or isopropylmagnesium chloride at low temperatures (e.g., -78 °C to -100 °C) would selectively replace the bromine atom at the C5 position with a metal (lithium or magnesium). mdpi.comorganic-chemistry.org This creates a potent nucleophilic site on the pyridine ring while leaving the C-Cl bond intact. This in situ generated organometallic intermediate is highly valuable as it can be trapped with a wide array of electrophiles to introduce new functional groups. tcnj.edu

Table 2: Derivatization via Halogen-Metal Exchange

Electrophile Reagent Example Resulting Functional Group at C5
Proton Source H₂O -H (Dehalogenation)
Carbon Dioxide CO₂ (gas) -COOH (Carboxylic Acid)
Aldehydes/Ketones Benzaldehyde -CH(OH)R (Secondary Alcohol)
Alkyl Halides Methyl Iodide -CH₃ (Methyl)
Disulfides Dimethyl disulfide -SMe (Thiomethyl)

Reactivity of the Methoxymethyl Group

The methoxymethyl (MOM) group at the 2-position primarily serves as a protecting group for the corresponding hydroxymethyl functionality. Its reactivity is centered on its cleavage (deprotection) under specific conditions, typically acidic, to reveal the alcohol.

The MOM ether is stable under basic, nucleophilic, and organometallic conditions, making it a robust protecting group during modifications at the halogen sites. However, it can be readily cleaved under acidic conditions to unmask the hydroxymethyl group. rsc.org

Various reagents and conditions can be employed for this deprotection:

Acidic Hydrolysis : Treatment with mineral acids like hydrochloric acid (HCl) in a protic solvent (e.g., methanol, water) is a common method.

Lewis Acids : Lewis acids such as zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂), trimethylsilyl (B98337) triflate (TMSOTf), or bismuth trichloride (B1173362) (BiCl₃) can catalyze the cleavage of MOM ethers, often under milder conditions than strong Brønsted acids. nih.govresearchgate.net

Other Reagents : A combination of TMSOTf and 2,2′-bipyridyl has been shown to be a mild and highly chemoselective method for deprotecting MOM ethers. rsc.orgnih.gov Catalytic amounts of carbon tetrabromide (CBr₄) in isopropanol (B130326) have also been reported for this transformation. researchgate.net

Once the 2-(hydroxymethyl)pyridine derivative is obtained, it can be further transformed. A common subsequent reaction is the oxidation of the primary alcohol to an aldehyde. This can be achieved using a variety of standard oxidizing agents, such as:

Pyridinium chlorochromate (PCC)

Dess-Martin periodinane (DMP)

Swern oxidation (oxalyl chloride, DMSO, triethylamine)

This two-step sequence (deprotection followed by oxidation) provides a synthetic route to 5-bromo-3-chloro-pyridine-2-carbaldehyde, a versatile intermediate for further synthesis.

Beyond deprotection, the reactivity of the methoxymethyl group itself is limited. The C-O ether bonds are generally robust. The primary transformation is the acid-catalyzed cleavage, which proceeds via protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized oxocarbenium ion and methanol. This intermediate is then trapped by water or another nucleophile to yield the hemiacetal, which subsequently decomposes to the final alcohol and formaldehyde. The stability of the MOM group under non-acidic conditions is precisely why it is employed as a protecting group, allowing for a wide range of chemical manipulations on other parts of the molecule without affecting the 2-(methoxymethyl) substituent. acs.org

Pyridine Ring Functionalization and Derivatization

The reactivity of the this compound core is dictated by the electronic properties of the pyridine ring and its substituents. The electron-withdrawing nature of the nitrogen atom, compounded by the inductive effects of the bromine and chlorine atoms, renders the ring electron-deficient. This electronic profile significantly influences the strategies for its functionalization.

Direct C-H functionalization offers an efficient route to elaborate the pyridine scaffold without pre-installed functional groups.

Directed Metalation: Directed ortho metalation (DoM) is a powerful strategy for regioselective C-H functionalization. In principle, the methoxymethyl group at the C2 position of this compound could serve as a directed metalation group (DMG). However, the most acidic protons are typically adjacent to the nitrogen atom. The presence of substituents at C2 and C3 complicates this approach. A more viable strategy involves metalation at the C4 position, which is ortho to the chloro group and meta to the bromo group. The use of highly hindered amide bases, such as TMPMgCl•LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), has proven effective for the efficient metalation of electron-poor heteroarenes that contain sensitive functional groups. harvard.edu This approach could potentially achieve regioselective deprotonation at the C4 position, allowing for the introduction of various electrophiles. Studies on substituted alkoxypyridines have demonstrated the utility of directed lithiation and magnesiation for preparing numerous derivatives. researchgate.net

Cross-Coupling Reactions: While direct C-H oxidative coupling is one approach, a more common strategy for functionalizing this molecule involves leveraging the existing carbon-halogen bonds. The C-Br bond at the C5 position is a prime site for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed methods like the Suzuki, Heck, and Sonogashira reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, Suzuki cross-coupling with various arylboronic acids can introduce diverse aryl or heteroaryl substituents at the C5 position. mdpi.com Such reactions have been successfully applied to other 5-bromo-substituted pyridines and related heterocycles like 1,2,3-triazines. researchgate.netuzh.ch

Functionalization StrategyReagent/Catalyst SystemTarget PositionPotential Product Class
Directed Metalation TMPMgCl•LiClC44-Substituted Pyridines
Suzuki Coupling Pd(PPh₃)₄, K₃PO₄, Arylboronic acidC55-Aryl-3-chloro-2-(methoxymethyl)pyridines
Heck Coupling Pd(OAc)₂, Ligand, AlkeneC55-Alkenyl-3-chloro-2-(methoxymethyl)pyridines

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which significantly deactivates it towards electrophilic attack compared to benzene. wikipedia.orgmasterorganicchemistry.com This deactivation is further intensified in this compound by the two electron-withdrawing halogen substituents. Furthermore, the nitrogen atom can be readily protonated or coordinate with Lewis acids used as catalysts, which adds a positive charge and makes the ring even less reactive. wikipedia.org Consequently, classical EAS reactions like nitration, halogenation, or Friedel-Crafts reactions are extremely difficult to perform on this substrate under standard conditions. masterorganicchemistry.comlibretexts.orgyoutube.com

One method to overcome this low reactivity is to first perform an oxidation of the pyridine nitrogen to form the corresponding N-oxide. wikipedia.org The N-oxide is more amenable to electrophilic substitution, after which the N-oxide functionality can be removed by reduction. youtube.com

Nucleophilic Aromatic Substitution (NAS or SNAr): In contrast to its inertness toward electrophiles, the electron-poor nature of the pyridine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). youtube.com Electron density is lowest at the α (C2, C6) and γ (C4) positions, making them the most susceptible to nucleophilic attack. youtube.comyoutube.com In this compound, both the bromine at C5 and the chlorine at C3 can potentially act as leaving groups.

The generally accepted mechanism for SNAr involves a two-step addition-elimination sequence. libretexts.org The first step is the rate-determining attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. Given that both halogens are potential leaving groups, the reaction conditions and the nature of the nucleophile would determine the regioselectivity of the substitution. Typically, the C-Br bond is weaker than the C-Cl bond, which might suggest preferential substitution at the C5 position, though the electronic activation of the site also plays a crucial role.

Oxidation: The most common and synthetically useful oxidation reaction for the pyridine heterocycle is the formation of a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). As mentioned, converting the pyridine to its N-oxide alters the electronic properties of the ring, making it more susceptible to both certain electrophilic and nucleophilic substitution reactions. wikipedia.orgyoutube.com

Reduction: The pyridine ring can be reduced to the corresponding piperidine (B6355638) derivative through catalytic hydrogenation. This reaction typically requires high pressures of hydrogen gas and a transition metal catalyst such as platinum, palladium, or rhodium. The complete saturation of the ring removes its aromatic character and results in a flexible, alicyclic amine. The substituents on the ring can influence the stereochemical outcome of the hydrogenation. Milder reducing agents can sometimes be used to achieve partial reduction to yield dihydropyridine (B1217469) intermediates, though this is less common for simple substituted pyridines.

Studies on Reaction Pathways and Intermediate Species

The functionalization of this compound proceeds through distinct reaction pathways, each characterized by specific intermediate species. Understanding these intermediates is key to controlling reaction outcomes.

Nucleophilic Aromatic Substitution (SNAr): This pathway is defined by the formation of a Meisenheimer complex. libretexts.org When a nucleophile attacks the pyridine ring at either C3 or C5, the aromatic sextet is broken, and a negatively charged, non-aromatic cyclohexadienyl anion intermediate is formed. This species is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitrogen atom and the halogen substituents. The stability of this intermediate directly impacts the reaction rate.

Directed ortho Metalation (DoM): In this pathway, a strong base abstracts a proton from the pyridine ring to form a highly reactive organometallic intermediate (a lithiated or magnesiated pyridine). harvard.edu This species is essentially a pyridine anion, which then acts as a potent nucleophile, reacting with a subsequently added electrophile.

Electrophilic Aromatic Substitution (EAS): Though challenging for this substrate, the hypothetical EAS pathway would proceed through a cationic intermediate known as a sigma (σ) complex or arenium ion. libretexts.org In this intermediate, the electrophile has bonded to a carbon atom, disrupting the aromaticity and leaving a positive charge delocalized over the remaining ring system. The high energy of this intermediate for an electron-deficient ring explains the low reactivity of pyridines towards EAS. wikipedia.org

Reaction PathwayKey IntermediateCharge of IntermediateAromaticity of Intermediate
Nucleophilic Aromatic Substitution Meisenheimer ComplexAnionicNon-aromatic
Directed Metalation Lithiated/Magnesiated PyridineAnionicAromatic
Electrophilic Aromatic Substitution Sigma (σ) ComplexCationicNon-aromatic

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides invaluable insights into the reaction mechanisms, transition states, and intermediates involved in the reactions of this compound. Density Functional Theory (DFT) is a commonly employed method for these analyses. mdpi.com

For Nucleophilic Aromatic Substitution , computational studies can model the entire reaction energy profile. This allows for the calculation of the activation energies for nucleophilic attack at C3 versus C5, helping to predict the regioselectivity of the reaction. Furthermore, computational analysis can be used to investigate the structure and stability of the corresponding Meisenheimer complex intermediates. Recent studies combining computational analysis and kinetic isotope effects have challenged the universality of the two-step mechanism, providing evidence that some SNAr reactions may proceed through a concerted (single transition state) mechanism. nih.govnih.gov DFT calculations can help distinguish between these stepwise and concerted pathways by locating the relevant transition states and intermediates on the potential energy surface.

In the case of Directed Metalation , computational models can predict the most thermodynamically favorable site for deprotonation by calculating the relative acidities of the C-H bonds on the pyridine ring. They can also be used to study the structure of the resulting organometallic intermediate and its interaction with the directing group and solvent molecules.

For the less favorable Electrophilic Aromatic Substitution , computational analysis can quantify the high energy barrier for the formation of the sigma complex, thereby confirming the deactivating effect of the nitrogen atom and halogen substituents. These calculations can also predict the relative stabilities of the sigma complexes resulting from attack at different positions, explaining the observed directing effects if a reaction were to occur.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 3 Chloro 2 Methoxymethyl Pyridine Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of 5-Bromo-3-chloro-2-(methoxymethyl)pyridine. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, a complete assignment of all proton and carbon signals can be achieved.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons. The pyridine (B92270) ring contains two aromatic protons which would appear as distinct doublets due to coupling with each other. The methoxymethyl substituent would give rise to two signals: a singlet for the methylene (B1212753) (-CH₂-) protons adjacent to the pyridine ring and a singlet for the methyl (-OCH₃) protons.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display seven unique carbon signals. Five of these signals correspond to the carbon atoms of the substituted pyridine ring, with their chemical shifts influenced by the electronegativity of the nitrogen, bromine, and chlorine atoms. The remaining two signals correspond to the methylene (-CH₂-) and methoxy (B1213986) (-OCH₃) carbons of the side chain.

2D NMR: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed to confirm the assignments. A COSY spectrum would show correlation peaks between the two coupled aromatic protons. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments for the CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift increments and data from analogous structures.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-47.8 - 8.2-
H-68.3 - 8.7-
-CH₂-4.6 - 5.070 - 75
-OCH₃3.4 - 3.858 - 62
C-2-158 - 162
C-3-130 - 135
C-4-140 - 145
C-5-118 - 122
C-6-150 - 154

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and bonding within the this compound molecule. researchgate.net

The FT-IR and FT-Raman spectra would be complementary, offering a complete vibrational profile. Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: From the methoxymethyl group, appearing just below 3000 cm⁻¹.

C=C and C=N Ring Stretching: Characteristic pyridine ring vibrations are expected in the 1400-1600 cm⁻¹ range.

CH₂ Bending (Scissoring): Expected around 1450 cm⁻¹.

C-O Stretching: The ether linkage in the methoxymethyl group would produce a strong band, typically in the 1050-1150 cm⁻¹ region.

C-Cl and C-Br Stretching: These vibrations occur in the fingerprint region, generally below 800 cm⁻¹, and can be useful for confirming the presence of the halogens.

Analysis of these vibrational frequencies helps to confirm the molecular structure and provides insight into the strength and nature of the chemical bonds. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are approximate and based on typical ranges for the specified functional groups.

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2980Medium
Pyridine Ring (C=C, C=N) Stretch1400 - 1600Strong-Medium
CH₂ Bending~1450Medium
C-O-C Asymmetric Stretch1050 - 1150Strong
C-Cl Stretch600 - 800Medium-Strong
C-Br Stretch500 - 650Medium-Strong

Mass Spectrometry (HRMS, Fragmentation Analysis) for Molecular Formula Confirmation and Structural Insights

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The molecular formula for the title compound is C₇H₇BrClNO. uni.lu The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic isotopic cluster pattern for the molecular ion (M⁺). This pattern serves as a definitive indicator for the presence of these two halogens. The predicted monoisotopic mass is approximately 234.93996 Da. uni.lu

Fragmentation Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to induce fragmentation of the molecule. Analyzing the resulting fragment ions provides structural information. Likely fragmentation pathways for this compound could include:

Loss of the methoxy group (•OCH₃)

Loss of the entire methoxymethyl group (•CH₂OCH₃)

Cleavage of the C-Br or C-Cl bonds

Table 3: Predicted Mass Spectrometry Data for this compound Data based on theoretical calculations and isotopic abundances. uni.lu

Ion/Adduct Molecular Formula Predicted m/z
[M]⁺C₇H₇⁷⁹Br³⁵ClNO~234.94
[M+H]⁺C₇H₈⁷⁹Br³⁵ClNO~235.95
[M+Na]⁺C₇H₇⁷⁹Br³⁵ClNNaO~257.93

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would yield a wealth of structural information.

This analysis would provide:

Accurate Bond Lengths and Angles: Precise measurements for all bonds within the molecule, confirming the connectivity and geometry of the pyridine ring and its substituents.

Molecular Conformation: The dihedral angle between the pyridine ring and the methoxymethyl side chain would be determined, revealing its preferred orientation in the crystal lattice.

Intermolecular Interactions: The packing of molecules in the crystal would reveal non-covalent interactions such as halogen bonding (involving the bromine or chlorine atoms), hydrogen bonding, or π-π stacking between pyridine rings. These interactions are crucial for understanding the solid-state properties of the compound.

Ultraviolet-Visible and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The π → π* transitions, typically occurring at shorter wavelengths with high intensity, involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the pyridine ring. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen atom) to a π* antibonding orbital. The positions of the absorption maxima (λmax) are influenced by the electronic effects of the bromo, chloro, and methoxymethyl substituents.

Fluorescence Spectroscopy: Fluorescence occurs when a molecule absorbs light and then emits it at a longer wavelength. Many aromatic compounds, including some pyridine derivatives, exhibit fluorescence. mdpi.com To determine if this compound is fluorescent, one would measure its emission spectrum after excitation at its absorption maximum. If fluorescent, the quantum yield and lifetime could be measured to characterize its emissive properties. These optical properties are highly dependent on the molecular structure and its environment. rsc.org

Theoretical and Computational Studies on 5 Bromo 3 Chloro 2 Methoxymethyl Pyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and geometry of molecules. By calculating the electron density, DFT methods can determine the optimized, lowest-energy three-dimensional arrangement of atoms in 5-Bromo-3-chloro-2-(methoxymethyl)pyridine. These calculations would reveal key bond lengths, bond angles, and dihedral angles, defining the molecule's fundamental structure.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests higher chemical reactivity, greater polarizability, and a lower kinetic stability.

For illustrative purposes, computational studies on analogous substituted pyridines, such as 3,5-dibromo-2,6-dimethoxy pyridine (B92270), have been performed using DFT at the B3LYP/6-311++G(d,p) level of theory. Such analyses provide the energies of these frontier orbitals and their energy gap, which in turn helps in understanding the charge transfer interactions within the molecule.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine (Data based on a structurally related compound)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap (ΔE) 5.3

This interactive table showcases typical energy values for HOMO, LUMO, and the resultant energy gap in a substituted pyridine, providing a reference for the expected electronic characteristics of this compound.

Molecular orbital analysis also involves visualizing the spatial distribution of the HOMO and LUMO. For a molecule like this compound, the HOMO is expected to be localized over the electron-rich regions of the pyridine ring and the substituents, while the LUMO would be distributed over the electron-deficient areas, indicating the likely sites for nucleophilic and electrophilic attack, respectively.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. DFT calculations can quantify this charge distribution, often through methods like Mulliken population analysis or by generating a Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species.

The MEP map uses a color scale to denote different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential (likely sites for electrophilic attack), while blue represents areas of low electron density and positive electrostatic potential (prone to nucleophilic attack). Green and yellow areas represent regions of neutral or intermediate potential. For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen of the methoxymethyl group, and positive potential near the hydrogen atoms. The halogen atoms would present a more complex picture, with regions of both positive (the σ-hole) and negative potential.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which is immensely useful for confirming the structure of a synthesized compound or for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. By comparing the calculated shifts with experimental data, the structural assignment of this compound can be verified. The accuracy of these predictions has significantly improved with the development of advanced computational protocols.

Infrared (IR): DFT calculations can determine the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an IR spectrum. Each calculated vibrational mode can be animated to visualize the corresponding atomic motions, aiding in the assignment of experimental IR bands to specific functional groups and vibrational modes within the this compound molecule.

UV-Visible (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for predicting the electronic transitions that give rise to UV-Vis absorption spectra. These calculations provide the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information helps in understanding the electronic structure and the nature of the electronic transitions within the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While DFT calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities, especially in solution. Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the conformational changes of this compound and its interactions with solvent molecules over time.

For a flexible molecule like this, with a rotatable methoxymethyl group, MD simulations can explore the different accessible conformations and their relative stabilities. This is crucial for understanding how the molecule behaves in a real-world environment, such as in a solvent or when interacting with a biological target. The simulations can also provide insights into the solvation structure around the molecule, revealing how solvent molecules arrange themselves and interact with different parts of the solute.

Reactivity Prediction and Mechanistic Insights through Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity of a molecule and for elucidating the mechanisms of chemical reactions. By analyzing the electronic properties derived from DFT calculations, such as the HOMO-LUMO gap, charge distribution, and MEP, the most likely sites for chemical reactions on the this compound ring can be identified.

For example, the locations of the LUMO can indicate where a nucleophile is most likely to attack. The negative regions on the MEP map highlight the basic centers of the molecule. Furthermore, computational models can be used to simulate entire reaction pathways, calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction thermodynamics, providing a detailed picture of the reaction mechanism at the molecular level. This is particularly useful for understanding substitution reactions or metal-catalyzed cross-coupling reactions involving the bromo and chloro substituents.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Beyond the HOMO-LUMO gap, a range of other quantum chemical descriptors can be calculated to provide a more nuanced understanding of a molecule's reactivity. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to correlate molecular structure with biological activity or physical properties. For this compound, these descriptors can offer a more detailed reactivity profile.

Table 2: Key Quantum Chemical Descriptors and Their Significance

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -E_HOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -E_LUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)A measure of the molecule's polarizability.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the molecule's ability to act as an electrophile.

This interactive table defines several important quantum chemical descriptors that can be calculated from HOMO and LUMO energies to predict the reactivity of this compound.

By calculating these indices, a more quantitative prediction of the molecule's behavior in chemical reactions can be achieved. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile, while the chemical hardness can be related to the stability of the molecule based on the hard and soft acids and bases (HSAB) principle.

Research Applications in Chemical Sciences Excluding Prohibited Areas

Role as a Key Synthetic Building Block for Complex Organic Scaffolds

The utility of halogenated pyridines as foundational intermediates in organic synthesis is well-established. The presence of two distinct halogen atoms (bromine and chlorine) at the 5- and 3-positions, respectively, on the pyridine (B92270) ring of 5-Bromo-3-chloro-2-(methoxymethyl)pyridine, offers selective reactivity for constructing more complex molecular architectures.

The bromine and chlorine substituents serve as versatile handles for various metal-catalyzed cross-coupling reactions. Such reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, compounds with similar bromo-pyridine motifs are frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce new aryl or alkyl groups onto the pyridine ring. mdpi.com The differential reactivity of C-Br versus C-Cl bonds under specific catalytic conditions can allow for sequential, site-selective modifications, further enhancing the compound's utility as a versatile building block.

Furthermore, substituted pyridines are crucial intermediates in the synthesis of agrochemicals and pharmaceuticals. chemimpex.com The unique electronic and steric properties imparted by the combination of halogens and the methoxymethyl group can be leveraged to synthesize novel biologically active molecules. chemimpex.com Patents for related 3-bromo-5-chloro-pyridines describe their use as intermediates in the synthesis of complex heterocyclic systems like azatetralones, underscoring the value of this substitution pattern in multi-step synthetic pathways. google.com The methoxymethyl group at the 2-position adds another layer of functionality, potentially influencing the molecule's conformation and binding properties in larger target structures.

Exploration in Materials Science

The rigid, aromatic nature of the pyridine ring, combined with its functional groups, makes this compound a potential candidate for applications in materials science.

Functionalized pyridines can be incorporated into polymers to bestow specific properties such as thermal stability, altered solubility, or metal-coordinating capabilities. While direct polymerization studies involving this compound are not documented, a related isomer, 3-Bromo-5-chloro-2-methoxy-pyridine, has been explored for its utility in creating advanced materials, including polymers and coatings. chemimpex.com The reactive halogen sites on the target compound could potentially be used as points for polymerization or for grafting onto existing polymer chains.

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to metal centers. This property is the foundation of its use in forming ligands for catalysis and coordination chemistry. The electronic properties of the pyridine ring, and thus its coordinating ability, are modulated by its substituents. The electron-withdrawing nature of the bromo and chloro atoms, combined with the properties of the 2-(methoxymethyl) group, can fine-tune the stability and reactivity of the resulting metal complexes. Such tailored ligands are critical in developing catalysts with enhanced activity and selectivity for specific chemical transformations. mdpi.com

Molecules that exhibit liquid crystalline properties, or mesogens, typically consist of a rigid core and flexible peripheral groups. The substituted pyridine ring in this compound provides a rigid, polar core. By synthetically elaborating on this scaffold, for example, by replacing the halogen atoms with longer alkyl or alkoxy chains via cross-coupling reactions, it is possible to design new molecules with the potential for liquid crystalline behavior. Research on other pyridine derivatives has demonstrated their potential as chiral dopants for liquid crystals, indicating the suitability of the pyridine scaffold for this field of materials science. mdpi.com

Advanced Analytical Method Development

The development of robust analytical methods relies on the availability of pure, well-characterized reference standards. While public literature on the fully characterized spectra of this compound is scarce, its predicted mass spectrometry data is available and serves as a computational reference. uni.lu For related isomers like 3-Bromo-5-chloro-2-methoxy-pyridine, documented use as an analytical standard exists, with spectroscopic data available to the research community. chemimpex.comchemicalbook.com Once synthesized in high purity and thoroughly characterized using techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this compound could serve as a valuable reference standard for the identification and quantification of related halogenated pyridine compounds in complex mixtures.

Below is a table of predicted collision cross-section (CCS) values, which are important parameters in ion mobility-mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]+235.94724135.1
[M+Na]+257.92918149.3
[M-H]-233.93268140.6
[M+NH4]+252.97378156.8
[M+K]+273.90312137.3

Data sourced from PubChem. uni.lu

In Chromatographic Method Validation for Complex Mixtures

No data is available on the use of this compound in the validation of chromatographic methods.

Investigation in Supramolecular Chemistry and Self-Assembly

There is no available research on the investigation of this compound in the context of supramolecular chemistry or self-assembly.

Future Research Directions and Unexplored Avenues for 5 Bromo 3 Chloro 2 Methoxymethyl Pyridine

Development of More Sustainable and Greener Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research should prioritize the development of sustainable and greener synthetic routes to 5-Bromo-3-chloro-2-(methoxymethyl)pyridine and its precursors. Current industrial syntheses of related halogenated pyridines can involve multi-step processes with harsh reagents and significant waste generation.

Key areas for investigation include:

Catalytic Halogenation: Exploring selective, late-stage C-H halogenation on a pre-formed 2-(methoxymethyl)pyridine (B1295691) core using greener halogenating agents and catalytic systems to replace traditional, stoichiometric methods.

Flow Chemistry: Implementing continuous flow reactors for the synthesis. Flow chemistry can offer improved safety, better heat and mass transfer, higher yields, and reduced waste streams compared to batch processing.

Alternative Solvents: Investigating the use of bio-based solvents, supercritical fluids (like scCO₂), or ionic liquids to replace conventional volatile organic compounds (VOCs).

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. This could involve exploring novel cyclization or rearrangement reactions.

Exploration of Novel Catalytic Transformations

The bromine and chlorine substituents on the pyridine (B92270) ring are ideal handles for transition metal-catalyzed cross-coupling reactions. While methods for similar compounds are known, a systematic exploration for this compound is a significant area for future work. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization.

Unexplored avenues include:

Chemoselective Cross-Coupling: Systematically investigating a broad range of palladium-, nickel-, and copper-catalyzed reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. Research should focus on defining reaction conditions that allow for selective reaction at the more labile C-Br bond while leaving the C-Cl bond intact for subsequent transformations. Palladium-catalyzed Suzuki cross-coupling has been successfully used to synthesize novel derivatives from related compounds like 5-bromo-2-methylpyridin-3-amine. mdpi.comnih.govresearchgate.net

Dual Catalysis: Employing dual catalytic systems to activate both coupling partners under milder conditions or to enable novel transformations not possible with a single catalyst.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis for C-C and C-N bond formation, which often proceeds under mild, ambient conditions and can offer unique reactivity patterns compared to traditional thermal methods.

Design and Synthesis of Advanced Derivatives with Tunable Properties

The true potential of this compound lies in its use as a building block for more complex molecules with tailored functions. Future research should focus on the rational design and synthesis of advanced derivatives.

Specific research goals could be:

Pharmaceutical Intermediates: Leveraging the scaffold to synthesize analogs of known bioactive molecules. The pyridine core is prevalent in many drugs, and new substitution patterns could lead to improved efficacy or selectivity. Related bromo-chloro-pyridines serve as key intermediates in the synthesis of anti-inflammatory and anti-cancer agents as well as agrochemicals. chemimpex.comchemimpex.com

Materials Science: Incorporating the pyridine unit into polymers or organic electronic materials. Pyridine-containing polymers can exhibit interesting properties for applications in coatings, and advanced materials. chemimpex.comchemimpex.com

Probing Structure-Activity Relationships (SAR): Creating a library of derivatives by systematically modifying each position of the pyridine ring to probe how structural changes affect biological activity or material properties.

Interdisciplinary Research Opportunities in Pure Chemistry

Collaboration between different fields of chemistry can unlock deeper insights into the properties and potential of this compound.

Opportunities for interdisciplinary work include:

Computational Chemistry: Partnering with computational chemists to perform Density Functional Theory (DFT) calculations. mdpi.comnih.govresearchgate.net These studies can predict the molecule's electronic structure, reactivity, and spectroscopic properties, guiding experimental design for synthetic transformations and helping to rationalize observed regioselectivity.

Supramolecular Chemistry: Investigating the non-covalent interactions of the compound and its derivatives. The nitrogen atom and halogen substituents can participate in hydrogen bonding and halogen bonding, which could be exploited for the self-assembly of novel supramolecular architectures or for crystal engineering.

Analytical Chemistry: Developing advanced analytical methods for the detection and quantification of the compound and its derivatives in complex mixtures, which could be valuable for reaction monitoring and quality control. chemimpex.com

Unveiling Further Fundamental Reactivity Patterns

A thorough understanding of the fundamental reactivity of this compound is essential for its full exploitation. While its primary reactivity is associated with the halogen atoms, other transformations should be explored.

Key research questions include:

Reactivity of the Methoxymethyl Group: Investigating transformations of the 2-(methoxymethyl) substituent. This group could be demethylated to the corresponding hydroxymethyl group, oxidized to an aldehyde or carboxylic acid, or otherwise modified to introduce further diversity.

Halogen Dance Reactions: Exploring the possibility of halogen migration around the pyridine ring under specific basic conditions, a phenomenon observed in other polyhalogenated pyridines. researchgate.net This could provide access to isomers that are difficult to synthesize directly.

Directed Ortho-Metalation (DoM): Investigating whether any of the existing substituents can direct lithiation or other metalation reactions to the C-4 or C-6 positions, enabling functionalization of the C-H bonds on the ring.

Advanced Spectroscopic Studies Under Extreme Conditions

Characterizing the behavior of this compound under non-standard conditions can reveal fundamental insights into its physical and chemical properties.

Future studies could involve:

Cryogenic Spectroscopy: Using techniques like matrix isolation infrared spectroscopy to trap and study the molecule at very low temperatures. This can provide highly resolved vibrational spectra, aiding in the validation of theoretical calculations.

High-Pressure Studies: Applying high pressure in conjunction with Raman or IR spectroscopy to study changes in molecular structure, intermolecular interactions, and phase transitions.

Time-Resolved Spectroscopy: Employing pump-probe spectroscopic techniques to study the dynamics of excited states or the mechanisms of photochemical reactions involving the compound, should any be developed. Detailed spectroscopic and X-ray diffraction analyses have been performed on related chloro-pyridines, providing a foundation for such advanced studies. mdpi.com

High-Throughput Experimentation in Derivatization

To accelerate the discovery of new derivatives with desirable properties, high-throughput experimentation (HTE) methodologies can be applied. This approach involves the parallel synthesis and screening of large numbers of compounds.

Potential applications include:

Parallel Synthesis: Using automated liquid handlers and microplate reactors to rapidly perform an array of cross-coupling reactions on the this compound core with a diverse set of building blocks (e.g., boronic acids, amines, alkynes).

Rapid Screening: Combining HTE synthesis with high-throughput screening techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), to quickly characterize reaction products and even assess their properties or bioactivity in a label-free manner. nih.gov This can dramatically speed up the process of identifying lead compounds for further development. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-3-chloro-2-(methoxymethyl)pyridine, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves sequential halogenation and methoxymethylation of pyridine precursors. For example, bromination of 3-chloro-2-(methoxymethyl)pyridine using NBS (N-bromosuccinimide) under radical conditions can yield the target compound. Intermediates should be characterized via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). X-ray crystallography (using SHELX programs ) is recommended for unambiguous structural confirmation, especially when stereochemical ambiguity exists.

Q. How can chemoselectivity challenges in halogenated pyridine derivatives be addressed during functionalization?

  • Methodological Answer : Chemoselectivity depends on reaction conditions and catalyst systems. For instance, in Pd-catalyzed aminations, bulky ligands (e.g., Xantphos) favor substitution at bromine over chlorine due to steric and electronic effects . Alternatively, nucleophilic aromatic substitution (SNAr) under basic conditions may target the chloro group. Systematic screening of catalysts (e.g., Pd2(dba)3), bases (Cs2CO3 vs. KOtBu), and solvents (DMF vs. toluene) is critical to optimize selectivity.

Advanced Research Questions

Q. How can conflicting crystallographic and computational data on stereoisomers of halogenated pyridines be resolved?

  • Methodological Answer : Discrepancies between experimental (X-ray) and computational geometries often arise from approximations in density functional theory (DFT) methods. To resolve this:

  • Refine crystallographic data using SHELXL with high-resolution (<1.0 Å) datasets.
  • Validate absolute configurations via electronic circular dichroism (ECD) and optical rotation (OR) comparisons with quantum-chemical predictions (e.g., TD-DFT) .
  • Example: In a study on 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, ECD and OR data reconciled discrepancies between XRD and DFT results .

Q. What strategies enable selective functionalization of the methoxymethyl group without disrupting halogens?

  • Methodological Answer : The methoxymethyl group can be selectively modified via:

  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the methoxymethyl oxygen during halogenation steps.
  • Radical Reactions : Employ mild radical initiators (e.g., AIBN) with thiols to avoid cleavage of C-Br/C-Cl bonds.
  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids (e.g., 3-pyridineboronic acid derivatives ) under Pd catalysis, ensuring low temperatures (<80°C) to prevent dehalogenation.

Q. How do steric and electronic effects influence the antitumor activity of halogenated pyridine sulfonamides?

  • Methodological Answer :

  • Steric Effects : Bulky substituents (e.g., 1-phenylethyl groups) enhance binding to hydrophobic pockets in targets like PI3Kα kinase, as shown in molecular docking studies .
  • Electronic Effects : Electron-withdrawing groups (Cl, Br) increase electrophilicity, improving interactions with catalytic lysine residues. Activity assays (IC50) and docking simulations (AutoDock Vina) should be paired to rationalize structure-activity relationships (SAR).

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for halogenated pyridine syntheses?

  • Methodological Answer : Yield variations often stem from:

  • Purity of Starting Materials : Use HPLC-grade reagents and monitor reactions via TLC/GC-MS.
  • Catalyst Deactivation : Pre-dry solvents (e.g., molecular sieves for Pd reactions) and employ glovebox conditions for air-sensitive steps.
  • Reference Examples : In chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, yields dropped from 85% to 60% when trace moisture was present .

Experimental Design Considerations

Q. What safety protocols are essential for handling brominated/chlorinated pyridines?

  • Methodological Answer :

  • Ventilation : Use fume hoods for all synthetic steps (≥0.5 m/s face velocity).
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats.
  • Waste Disposal : Halogenated waste must be segregated in amber glass containers and treated with sodium bicarbonate to neutralize acidic byproducts.

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